1H-Indole-2,3-dione, 1-(1-phenylethyl)-
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Overview
Description
1-(1-Phenylethyl)indoline-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with a phenylethyl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often under acidic or basic conditions.
Major Products Formed
Oxidation: Quinonoid structures.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Phenylethyl)indoline-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects
Properties
CAS No. |
125941-72-2 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(1-phenylethyl)indole-2,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)15(18)16(17)19/h2-11H,1H3 |
InChI Key |
UBEPPALAFUEXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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